molecular formula C7H11N3O3 B2914418 Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate CAS No. 2248328-74-5

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2914418
CAS No.: 2248328-74-5
M. Wt: 185.183
InChI Key: MJQMDOSUMRKROX-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tert-butyl group and the amino functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can be used as a precursor for the synthesis of more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted oxadiazole derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-oxadiazole-2-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and solubility.

    Tert-butyl 5-amino-1,2,4-oxadiazole-3-carboxylate: Similar structure but different positioning of the oxadiazole ring, leading to different chemical properties.

Uniqueness

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,3)13-5(11)4-9-10-6(8)12-4/h1-3H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQMDOSUMRKROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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